

Applications of Methyl Borinates in Organic Synthesis: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of methyl borinates, with a primary focus on N-methyliminodiacetic acid (MIDA) boronates, in organic synthesis. These stable and versatile reagents have become indispensable tools for the construction of complex molecules, offering solutions for challenges in cross-coupling reactions and multi-step synthesis.

Introduction to MIDA Boronates

N-methyliminodiacetic acid (MIDA) boronates are air- and chromatographically stable derivatives of boronic acids.[1] The MIDA ligand protects the boronic acid moiety, rendering it unreactive under a wide range of synthetic conditions.[1] This protective group can be readily cleaved under mild aqueous basic conditions to liberate the corresponding boronic acid in situ, enabling its participation in subsequent reactions. This unique feature has led to the widespread adoption of MIDA boronates in several key applications.

Application: Suzuki-Miyaura Cross-Coupling Reactions

MIDA boronates are exceptionally useful in Suzuki-Miyaura cross-coupling reactions, serving as stable precursors for often unstable boronic acids.[2] The slow, controlled release of the boronic acid under basic conditions minimizes side reactions and degradation, leading to



higher yields and cleaner reaction profiles, especially with challenging substrates like heteroaryl chlorides.[3]

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling

A general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with a MIDA boronate is as follows:

- To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), the MIDA boronate (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., SPhos, 2-10 mol%).
- Add a suitable solvent system, such as a mixture of dioxane and water (e.g., 5:1 v/v).[4]
- Add a base (e.g., K₃PO₄, 3.0 equiv).
- Seal the flask and heat the reaction mixture with stirring (e.g., at room temperature or up to 80 °C) until the reaction is complete, as monitored by TLC or LC-MS.[5]
- Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Quantitative Data for Suzuki-Miyaura Cross-Coupling

The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of various MIDA boronates with aryl and heteroaryl halides.



MIDA Boronat e	Aryl/Het eroaryl Halide	Catalyst /Ligand	Base	Solvent	Temp. (°C)	Yield (%)	Referen ce
4-Tolyl MIDA boronate	2- Bromobe nzonitrile	PdCl ₂ (dtb pf)	Et₃N	Water with TPGS- 750-M	RT	92	[4]
4-Tolyl MIDA boronate	2- Chlorobe nzonitrile	PdCl ₂ (dtb pf)	Et₃N	Water with TPGS- 750-M	40	~92	[4]
Alkenyl MIDA boronate	Heteroar yl bromide	PdCl ₂ (dtb pf)	Et₃N	Water with TPGS- 750-M	RT	75-92	[4]
2-Furyl MIDA boronate	4- Chloroani sole	Pd ₂ (dba) ₃ / SPhos	КзРО4	THF/H₂O	60	95	[6]
2-Thienyl MIDA boronate	4- Chloroani sole	Pd ₂ (dba) 3 / SPhos	КзРО4	THF/H ₂ O	60	96	[6]

Experimental Workflow: Suzuki-Miyaura Cross-Coupling



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Suzuki-Miyaura Cross-Coupling Workflow

Application: Iterative Cross-Coupling for Complex Molecule Synthesis



The stability of the MIDA boronate protecting group allows for its use in iterative cross-coupling strategies, analogous to solid-phase peptide synthesis.[3][7][8] A bifunctional molecule containing both a halide and a MIDA boronate can undergo selective Suzuki-Miyaura coupling at the halide position, leaving the MIDA boronate intact for a subsequent coupling reaction after deprotection.

General Experimental Protocol for Iterative Cross-Coupling

A two-step iterative cross-coupling process involves:

Step 1: Suzuki-Miyaura Coupling

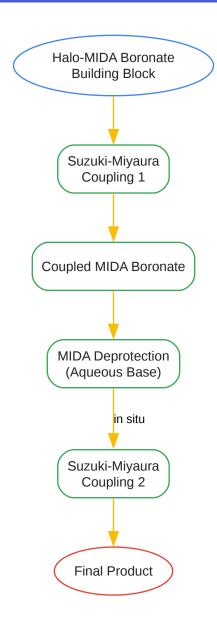
- Follow the general protocol for Suzuki-Miyaura cross-coupling (Section 2.1) using a halo-MIDA boronate as one of the coupling partners.
- After purification, the product will be a new MIDA boronate ready for the next step.

Step 2: MIDA Deprotection and Second Suzuki-Miyaura Coupling

- Dissolve the MIDA boronate product from Step 1 in a suitable solvent (e.g., THF).
- Add an aqueous base (e.g., 1 M NaOH or saturated NaHCO₃) and stir at room temperature to deprotect the MIDA group, forming the boronic acid in situ.
- To this mixture, add the second aryl halide, palladium catalyst, ligand, and additional base.
- Proceed with the Suzuki-Miyaura coupling as described in Section 2.1.

Logical Diagram: Iterative Cross-Coupling Cycle





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Iterative Cross-Coupling Cycle

Application: Chan-Lam O-Methylation of Phenols

Methylboronic acid can be used as a methyl source in the copper-catalyzed Chan-Lam O-methylation of phenols.[9][10] This method provides an alternative to traditional, often toxic, methylating agents. The reaction is particularly effective for electron-deficient phenols.[9]

General Experimental Protocol for Chan-Lam O-Methylation



A general procedure for the Chan-Lam O-methylation of a phenol is as follows:

- To a reaction vessel, add the phenol (1.0 equiv), methylboronic acid (2.0 equiv), a copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and a ligand (e.g., pyridine, 2.0 equiv).
- Add a suitable solvent, such as dichloromethane (DCM).
- Stir the reaction mixture at room temperature under an atmosphere of air (using a balloon) until the reaction is complete.
- Upon completion, filter the reaction mixture through a pad of Celite and wash with DCM.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired aryl methyl ether.

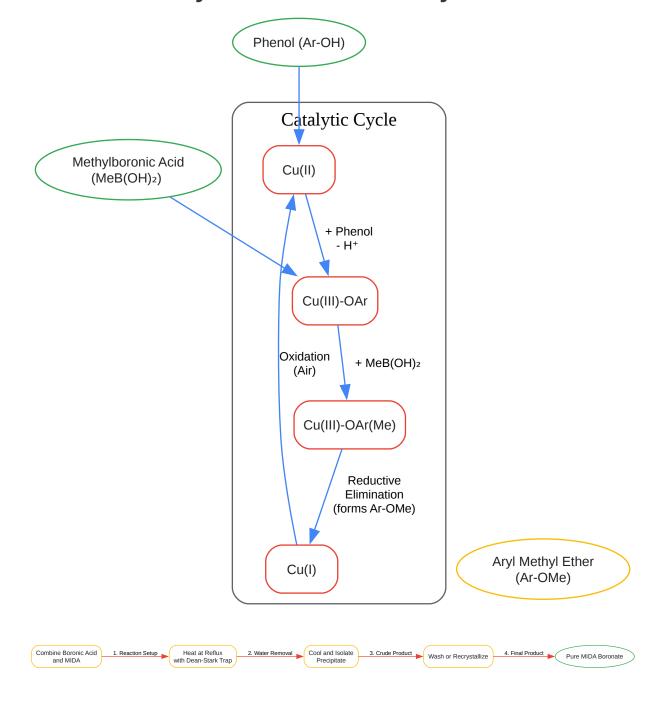
Quantitative Data for Chan-Lam O-Methylation

The following table summarizes representative yields for the Chan-Lam O-methylation of various phenols.

Phenol Substrate	Catalyst/Lig and	Solvent	Temp. (°C)	Yield (%)	Reference
4-Nitrophenol	Cu(OAc) ₂ / Pyridine	DCM	RT	95	[9]
4- Cyanophenol	Cu(OAc) ₂ / Pyridine	DCM	RT	88	[9]
4- Fluorophenol	Cu(OAc) ₂ / Pyridine	DCM	RT	85	[9]
4- Chlorophenol	Cu(OAc) ₂ / Pyridine	DCM	RT	82	[9]
4- Bromophenol	Cu(OAc) ₂ / Pyridine	DCM	RT	79	[9]



Reaction Pathway: Chan-Lam O-Methylation



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